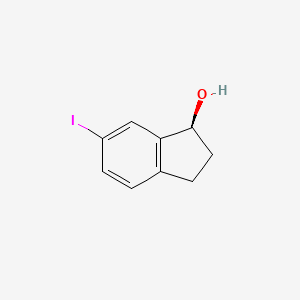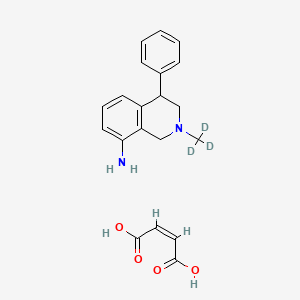![molecular formula C20H16F4N2O B13431993 2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one is a complex organic compound that features a quinoline core substituted with difluoropyrrolidine and difluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one typically involves multiple steps. One common approach is to start with the quinoline core, which can be synthesized through a series of cyclization reactions. The difluoropyrrolidine and difluorophenyl groups are then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of palladium catalysts and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the difluoropyrrolidine and difluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the difluoropyrrolidine and difluorophenyl groups .
科学的研究の応用
2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorinated polymers
作用機序
The mechanism of action of 2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one involves its interaction with specific molecular targets. The difluoropyrrolidine and difluorophenyl groups enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The quinoline core plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with biological targets .
類似化合物との比較
Similar Compounds
3,3-Difluoropyrrolidine: A fluorinated pyrrolidine derivative used in medicinal chemistry.
Fluorinated Pyridines: Compounds with similar fluorine-containing substituents used in various chemical applications.
Pyrrolopyrazine Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one is unique due to its combination of a quinoline core with difluoropyrrolidine and difluorophenyl groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
特性
分子式 |
C20H16F4N2O |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
2-[4-(3,3-difluoropyrrolidin-1-yl)phenyl]-5,7-difluoro-3-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H16F4N2O/c1-11-18(25-16-9-13(21)8-15(22)17(16)19(11)27)12-2-4-14(5-3-12)26-7-6-20(23,24)10-26/h2-5,8-9H,6-7,10H2,1H3,(H,25,27) |
InChIキー |
FFUXCAUWEZSJRC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C(C1=O)C(=CC(=C2)F)F)C3=CC=C(C=C3)N4CCC(C4)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
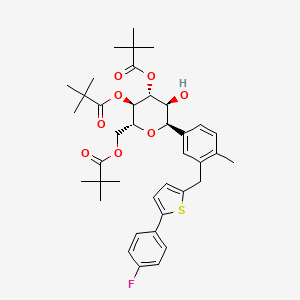
![2-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)amino]ethanol](/img/structure/B13431943.png)


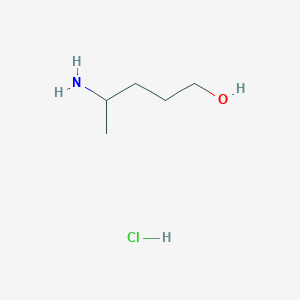
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)
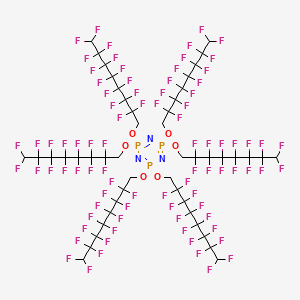
![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13431977.png)

